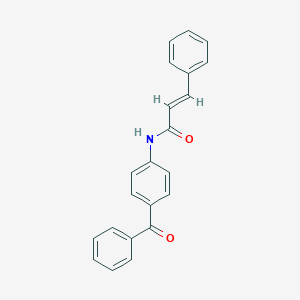

N-(4-benzoylphenyl)-3-phenylacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17NO2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(E)-N-(4-benzoylphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C22H17NO2/c24-21(16-11-17-7-3-1-4-8-17)23-20-14-12-19(13-15-20)22(25)18-9-5-2-6-10-18/h1-16H,(H,23,24)/b16-11+ |

InChI Key |

WOERWODKMVTPTF-LFIBNONCSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Benzoylphenyl 3 Phenylacrylamide

Strategic Approaches to Amide Bond Formation

The formation of the amide linkage between 3-phenylacrylic acid (cinnamic acid) and 4-aminobenzophenone is the cornerstone of synthesizing N-(4-benzoylphenyl)-3-phenylacrylamide. The success of this transformation hinges on the careful selection of coupling reagents, reaction conditions, and solvent systems.

Evaluation of Coupling Reagents and Conditions

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid group of cinnamic acid, making it susceptible to nucleophilic attack by the amino group of 4-aminobenzophenone. The choice of reagent can significantly impact reaction efficiency, yield, and the formation of byproducts. Commonly employed coupling agents include carbodiimides, phosphonium salts, and uronium salts.

Carbodiimide-based Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. libretexts.orgchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The subsequent reaction with the amine yields the desired amide and a urea byproduct. chemistrysteps.com To suppress side reactions and minimize racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. peptide.comnih.govcommonorganicchemistry.com For instance, the combination of EDC and HOBt has been effectively used in the synthesis of various N-hydroxycinnamoylamides. researchgate.net A study on the amidation of cinnamic acid with p-anisidine found that using EDC·HCl as the sole coupling reagent in tetrahydrofuran (THF) at 60°C provided a high yield of the corresponding amide. analis.com.my

Phosphonium and Uronium Salt Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times, even with less reactive amines. peptide.comresearchgate.netcommonorganicchemistry.com HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-ester, which readily couples with the amine. youtube.com These reagents are particularly useful for challenging couplings where carbodiimides may be less effective. peptide.com

The following table summarizes the performance of various coupling reagents in the synthesis of N-aryl cinnamamides, providing a comparative overview of their effectiveness.

| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DCC | NaHCO₃ | - | Aqueous Acetone | Room Temp | 25 | 14-24 | researchgate.netmdpi.com |

| EDC·HCl | HOBt | DIPEA | DMF | Room Temp | 18 | - | nih.govcommonorganicchemistry.com |

| EDC·HCl | - | - | THF | 60 | 2.5 | 93.1 | analis.com.my |

| HATU | - | DIPEA | DMF | 0 - Room Temp | 1 | 63 | commonorganicchemistry.com |

Optimized Solvent Systems for Acrylamide (B121943) Synthesis

The choice of solvent is crucial for ensuring that all reactants remain in solution, facilitating efficient interaction and influencing the reaction rate and yield. For the synthesis of this compound, polar aprotic solvents are generally preferred.

Commonly used solvents include:

N,N-Dimethylformamide (DMF): Its high polarity and ability to dissolve a wide range of organic compounds make it a frequent choice for amide coupling reactions. peptide.comnih.govcommonorganicchemistry.com

Dichloromethane (DCM): A versatile solvent that is effective for many coupling reactions, particularly those involving carbodiimides. peptide.com

Tetrahydrofuran (THF): As demonstrated in the optimization of N-amidation of cinnamic acid, THF can be an excellent solvent, leading to high product yields. analis.com.my

Acetonitrile (ACN): Another suitable polar aprotic solvent for amide synthesis. commonorganicchemistry.com

Recent research has also explored more environmentally friendly solvent systems. For instance, amidation of non-protected hydroxycinnamic acids has been successfully performed in aqueous acetone. researchgate.netmdpi.com Furthermore, the development of water-based protocols for amide bond formation is an active area of research, aiming to reduce the reliance on volatile organic solvents. researchgate.net

Catalytic Routes in Unsaturated Amide Synthesis

Catalytic methods offer an attractive alternative to stoichiometric coupling reagents, often providing higher atom economy and milder reaction conditions. Transition metal catalysis and, more recently, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of unsaturated amides.

Transition Metal-Catalyzed (e.g., Palladium-Catalyzed) Reactions

Palladium catalysts are particularly versatile for C-N bond formation. While direct palladium-catalyzed amidation of cinnamic acid with 4-aminobenzophenone is not widely reported, related transformations highlight the potential of this approach. For example, palladium-catalyzed N-acylation of cinnamic acids has been achieved using tertiary amines as the nitrogen source via C-N bond cleavage. beilstein-journals.orgnih.gov Another approach involves the silver-catalyzed decarboxylative coupling of oxamic acids with styrenes to produce E-cinnamamides, where the oxamic acid serves as a carbamoyl radical precursor. nih.gov Copper-catalyzed oxidative amidation of cinnamic acids with secondary amines has also been reported to yield α-ketoamides. rsc.org

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Organocatalysis , the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. While primarily focused on generating chiral molecules, organocatalysts can also be employed for general amide bond formation. For instance, boric acid has been used as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. researchgate.netsemanticscholar.org

Biocatalysis utilizes enzymes to catalyze chemical transformations, offering high selectivity and mild reaction conditions. Lipases, in particular, have been employed for the synthesis of N-substituted acrylamides. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used for the aminolysis of ethyl acrylate to produce N-hydroxyalkylacrylamides. researchgate.net This enzymatic approach can also be applied to the synthesis of chiral N-(2-hydroxyalkyl)-acrylamides through the resolution of racemic alkanolamines. Furthermore, Lipozyme® TL IM has been shown to effectively catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor system. mdpi.com The use of enzymes in non-aqueous media or solvent-free systems is a green and efficient method for amide synthesis. tandfonline.com

Non-Conventional Activation Methods

To enhance reaction rates, improve yields, and promote greener synthesis, non-conventional energy sources such as microwave irradiation and ultrasound have been explored for the synthesis of acrylamides.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. scispace.comnih.gov The synthesis of N-biphenyl cinnamamides has been efficiently achieved through a microwave-assisted N-amidation procedure. researchgate.net Boric acid-catalyzed synthesis of acrylamides has also been performed under microwave irradiation, completing in minutes what would take hours by conventional methods. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. mdpi.comsemanticscholar.org This technique has been successfully applied to the amidation of cinnamic acid using trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) to generate the reactive acyl chloride in situ, leading to good yields in a short time at room temperature. nih.govorganic-chemistry.orgresearchgate.net The use of ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, thereby promoting the reaction rate. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of amide bonds. This technology utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not extensively documented, analogous reactions involving the amidation of cinnamic acid derivatives provide a strong precedent for its applicability.

The synthesis would likely involve the reaction of 3-phenylacrylic acid (cinnamic acid) or its activated derivative with 4-aminobenzophenone. Under microwave irradiation, this condensation reaction is expected to proceed efficiently. Key parameters that would be optimized include the choice of solvent, the use of a coupling agent, the reaction temperature, and the irradiation time.

Table 1: Potential Parameters for Microwave-Assisted Synthesis

| Parameter | Possible Conditions | Rationale |

| Reactants | 3-phenylacrylic acid, 4-aminobenzophenone | Core starting materials for the target molecule. |

| Solvent | High boiling point, polar aprotic solvents (e.g., DMF, DMSO) | Efficiently absorb microwave energy and solubilize reactants. |

| Coupling Agent | Carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP) | To activate the carboxylic acid for amidation. |

| Microwave Power | 100-300 W | To control the rate of heating. |

| Temperature | 100-150 °C | To accelerate the reaction without causing degradation. |

| Reaction Time | 5-30 minutes | Significantly shorter than conventional heating methods. |

The primary advantage of this methodology lies in its potential to significantly reduce reaction times from hours to minutes, while often providing higher yields and purity of the final product. nih.gov

Photochemical Synthetic Transformations

Photochemical methods offer unique pathways for the synthesis and modification of organic molecules by utilizing light to initiate chemical reactions. While the direct photochemical synthesis of this compound is not a standard method, photochemical transformations of related compounds, such as cinnamic acid and its derivatives, have been studied. These studies often focus on [2+2] cycloadditions and polymerizations of the carbon-carbon double bond in the acrylamide moiety when exposed to UV light. rsc.org

For instance, the solid-state photochemistry of heterocyclic analogues of trans-cinnamic acid has been shown to yield dimers and oligomers. rsc.org This suggests that direct irradiation of this compound could potentially lead to cyclobutane derivatives or polymeric materials rather than the target molecule itself. However, photoredox catalysis could offer a more controlled approach. N-aryl cinnamamides are known precursors in the synthesis of bioactive N-heterocycles like dihydroquinolinones through photocyclization. researchgate.net This indicates the potential for photochemical methods to be used in subsequent transformations of the target molecule rather than its primary synthesis.

Total Synthesis Strategies and Convergent Approaches

The total synthesis of this compound can be envisioned through several strategic approaches, with convergent synthesis being a particularly efficient method.

A plausible and common route for the synthesis of N-aryl acrylamides is the acylation of an amine with an acryloyl chloride, a classic example of the Schotten-Baumann reaction. In the context of this compound, this would involve the reaction of 3-phenylacryloyl chloride (cinnamoyl chloride) with 4-aminobenzophenone. This approach is linear and straightforward.

A more convergent strategy would involve the synthesis of the two key fragments, the 3-phenylacrylamide core and the 4-benzoylphenyl group, separately, followed by their coupling in a late-stage reaction. One such convergent approach could utilize a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. misuratau.edu.lynih.gov

Convergent Synthesis via Heck Coupling:

Fragment A Synthesis: Preparation of a simple acrylamide.

Fragment B Synthesis: Preparation of a substituted aryl halide, for example, 4-iodobenzophenone.

Coupling: A Heck reaction between the acrylamide and 4-iodobenzophenone would then form the desired this compound.

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis (Schotten-Baumann) | Reaction of 3-phenylacryloyl chloride with 4-aminobenzophenone. | Simple, well-established reaction. | Overall yield can be lower for multi-step syntheses. |

| Convergent Synthesis (Heck Coupling) | Late-stage coupling of two synthesized fragments. | Higher overall yields, greater flexibility in modifying fragments. | May require more complex catalysts and reaction conditions. |

The Doebner-Knoevenagel condensation provides another potential route for a selective synthesis of acrylamides under mild conditions, offering high E-isomer selectivity. organic-chemistry.org This method could be adapted for the synthesis of the target molecule.

Principles of Sustainable Synthesis in this compound Production

The principles of green and sustainable chemistry are increasingly important in the synthesis of fine chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key sustainable considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Amidation reactions, when optimized, can have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. For example, enzymatic methods for amide bond formation are being explored as a sustainable alternative.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While not directly applicable to the core aromatic structures of this molecule, the broader principle encourages the use of starting materials derived from renewable resources where possible.

Recent advances in the synthesis of cinnamic acid derivatives have focused on developing more efficient, selective, and sustainable approaches, including the use of non-toxic and low-cost reagents and solvents. nih.gov These greener strategies can be directly applied to the synthesis of this compound to minimize its environmental footprint.

Mechanistic Elucidation of Reactions Involving N 4 Benzoylphenyl 3 Phenylacrylamide

Detailed Reaction Pathway Analysis

The primary reaction pathway for compounds like N-(4-benzoylphenyl)-3-phenylacrylamide is the Michael addition, or conjugate addition, to the α,β-unsaturated amide system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

A general representation of the Michael addition pathway is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the acrylamide (B121943) moiety. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, usually by the solvent or a conjugate acid present in the reaction mixture, to yield the final addition product.

This pathway is exemplified by the addition of thiols to acrylamides. In a study of the addition of various alkyl thiols to N-phenylacrylamide, a close structural analog, the reaction was found to proceed via a rate-limiting nucleophilic attack followed by a rapid protonation of the resulting enolate. rsc.org This mechanism, the microscopic reverse of the E1cb (Elimination Unimolecular conjugate Base) mechanism, is considered the operative pathway for such additions. rsc.org

The reaction can be catalyzed by either acid or base. Base catalysis enhances the nucleophilicity of the attacking species (e.g., by deprotonating a thiol to a more nucleophilic thiolate), while acid catalysis can activate the acrylamide system by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.

Characterization of Reactive Intermediates and Transition States

The key reactive intermediate in the conjugate addition to this compound is the enolate ion . This intermediate is stabilized by resonance, with the negative charge delocalized over the α-carbon, the carbonyl carbon, and the carbonyl oxygen.

Computational studies on the thiol addition to N-phenylacrylamide have provided insight into the structure of the transition state . rsc.org The transition state for the nucleophilic attack is characterized by the partial formation of the bond between the nucleophile and the β-carbon and a significant degree of charge separation. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction. For the thiol addition, the transition state was found to be consistent with the experimental kinetic data. rsc.org

The stability of the enolate intermediate and the energy of the transition state are influenced by the substituents on the N-phenyl ring and the 3-phenyl ring. The benzoyl group at the para position of the N-phenyl ring in this compound can influence the electron density of the amide nitrogen and, consequently, the reactivity of the entire system.

Investigations into Reaction Kinetics and Thermodynamics

Kinetic studies of reactions involving acrylamide systems provide valuable information about the reaction mechanism. For the thiol addition to N-phenylacrylamide, a Brønsted-type plot, which correlates the reaction rate with the pKa of the attacking thiol, yielded a βnuc value of 0.07 ± 0.04. rsc.org This low value indicates that the nucleophilicity of the thiol plays a role in the rate-determining step, but the transition state has only a small degree of bond formation.

Thermodynamic parameters for the thermal decomposition of a related compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, have been determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net While this is a decomposition reaction and not a synthetic transformation, the data provides an example of the thermodynamic profiling that can be applied to reactions of this compound.

Table 1: Thermodynamic Parameters for the Thermal Decomposition of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide researchgate.net

| Parameter | Value | Unit |

| Apparent Activation Energy (Ea) | 203.1 | kJ·mol⁻¹ |

| Pre-exponential Factor (A) | 10¹⁵·²¹ | s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 199.09 | kJ·mol⁻¹ |

| Entropy of Activation (ΔS‡) | 132.5 | J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 138.74 | kJ·mol⁻¹ |

This interactive table provides the thermodynamic parameters for the thermal decomposition of a structural analog, offering insights into the energy requirements and transition state organization for reactions involving the acrylamide functional group.

A large negative entropy of activation, as seen in the thiol addition to N-phenylacrylamide, is indicative of a highly ordered transition state, which is consistent with a bimolecular reaction. rsc.org

Stereochemical Course of Reactions

The α,β-unsaturated system in this compound is planar, and nucleophilic attack can, in principle, occur from either face of the molecule. The stereochemical course of the reaction (i.e., whether it proceeds with syn- or anti-addition) is determined by the geometry of the transition state and can be influenced by several factors:

Nature of the Nucleophile: Bulky nucleophiles may exhibit a preference for attack from the less sterically hindered face.

Presence of a Chiral Catalyst: In asymmetric synthesis, a chiral catalyst can create a chiral environment around the substrate, leading to preferential formation of one enantiomer or diastereomer.

Substituents on the Aromatic Rings: The phenyl and benzoylphenyl groups can influence the preferred conformation of the molecule in the transition state, thereby directing the incoming nucleophile.

For the addition of a nucleophile to the β-carbon, if the subsequent protonation of the enolate at the α-carbon occurs without any stereochemical control, a racemic mixture of products will be formed if the product is chiral. However, if the protonation is directed by a chiral auxiliary or catalyst, or if the initial nucleophilic attack is diastereoselective, then a stereochemically defined product can be obtained.

Chemo-, Regio-, and Stereoselectivity Studies

Selectivity is a critical aspect of the reactions of multifunctional molecules like this compound, which contains several potentially reactive sites: the acrylamide double bond, the amide carbonyl, and the benzoyl carbonyl.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the case of this compound, soft nucleophiles (like thiols and cuprates) will preferentially attack the soft electrophilic β-carbon of the acrylamide (Michael addition). In contrast, hard nucleophiles (like organolithium or Grignard reagents) may be more inclined to attack the hard electrophilic carbonyl carbon of the benzoyl group. The amide carbonyl is generally less reactive towards nucleophiles.

Regioselectivity: This is relevant when a reagent can attack at multiple positions. For the α,β-unsaturated amide system, regioselectivity refers to the preference for 1,4-addition (conjugate addition) over 1,2-addition (attack at the carbonyl carbon). As mentioned, soft nucleophiles favor 1,4-addition.

Stereoselectivity: As discussed in the previous section, this refers to the preferential formation of one stereoisomer over another. Achieving high stereoselectivity often requires the use of chiral reagents, catalysts, or auxiliaries. The inherent chirality of reactants or the presence of a chiral environment can lead to diastereoselective or enantioselective transformations.

Systematic studies on the chemo-, regio-, and stereoselectivity of reactions involving this compound itself are not extensively reported in the literature. However, the principles derived from studies of other chalcones and acrylamides provide a strong predictive framework for its reactivity.

Molecular Interaction and Mechanistic Structure Activity Relationship Sar Studies of N 4 Benzoylphenyl 3 Phenylacrylamide

Computational Docking and Ligand-Receptor Interaction Profiling

Computational docking simulations are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a biological target. For a molecule like N-(4-benzoylphenyl)-3-phenylacrylamide, which belongs to the chalcone (B49325) family, docking studies would be crucial to elucidate its potential interactions with various receptors. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to interact with a wide array of biological targets. nih.gov

A hypothetical docking study of this compound would likely reveal key interactions such as:

Hydrogen Bonding: The amide linkage (-NH-C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. The carbonyl oxygen of the benzoyl group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings and the benzoyl group provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic residues of the target protein.

π-Cation Interactions: The aromatic rings can also participate in π-cation interactions with positively charged amino acid residues like arginine or lysine.

For instance, studies on other chalcone derivatives have shown that substitutions on the phenyl rings can significantly influence binding affinity and selectivity. nih.gov The presence of the benzoylphenyl group in the target molecule adds a layer of complexity and potential for additional interactions compared to simpler chalcones.

| Potential Interaction Type | Structural Feature of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amide (-NH-C=O), Benzoyl Carbonyl (C=O) | Serine, Threonine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Phenyl Rings, Benzoyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Cation Interactions | Phenyl Rings | Lysine, Arginine |

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netresearchgate.net For a series of analogs of this compound, a QSAR study could provide predictive models for their biological activities. These models are built by correlating molecular descriptors (physicochemical, electronic, and steric properties) with observed biological data.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish biological activity.

For the class of chalcone-amide derivatives, QSAR studies have often highlighted the importance of:

The electronic nature of substituents on the aromatic rings.

The steric bulk of the substituents.

These models can guide the rational design of new derivatives with improved potency and selectivity.

Elucidation of Key Pharmacophoric Features and Interaction Motifs

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygens of the acrylamide (B121943) and benzoyl moieties.

Hydrogen Bond Donor: The amide nitrogen.

Aromatic/Hydrophobic Regions: The two phenyl rings.

The relative spatial arrangement of these features would be critical for effective binding to a target receptor. The flexibility of the acrylamide linker allows the molecule to adopt various conformations, and identifying the bioactive conformation is a key step in pharmacophore modeling. The benzoylphenyl group likely serves as a significant hydrophobic anchor and may also participate in specific electronic interactions.

Conformational Changes and Allosteric Effects upon Binding

The binding of a ligand to a receptor can induce conformational changes in both the ligand and the receptor. For a flexible molecule like this compound, it is expected to adopt a specific, lower-energy conformation upon binding to its target. This induced-fit model of binding often leads to a more stable ligand-receptor complex.

Furthermore, the binding of this compound to an allosteric site (a site other than the primary active site) could induce conformational changes that modulate the receptor's activity. Such allosteric effects can be advantageous in drug design as they can offer higher selectivity and a better safety profile. Molecular dynamics simulations would be a valuable tool to study these dynamic changes and the stability of the resulting complex over time.

Design Principles Based on Mechanistic SAR Insights

Based on the structure-activity relationships of related chalcone and acrylamide derivatives, several design principles can be proposed for optimizing the biological activity of this compound. nih.govrsc.org

Substitution on Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on either of the phenyl rings can modulate the electronic properties and biological activity. For instance, methoxy or hydroxyl groups have been shown to enhance the anticancer activity of some chalcones. nih.gov

Modification of the Acrylamide Linker: Altering the length or rigidity of the linker could influence the molecule's ability to adopt the optimal conformation for binding.

Bioisosteric Replacement: Replacing the benzoylphenyl moiety with other bulky hydrophobic groups could be explored to improve binding affinity and pharmacokinetic properties.

A systematic SAR study, involving the synthesis and biological evaluation of a library of analogs, would be necessary to validate these design principles.

| Structural Modification | Rationale | Potential Impact on Activity |

| Introduction of methoxy groups on phenyl rings | Enhance electron density and potential for hydrogen bonding | May increase anticancer or anti-inflammatory activity |

| Replacement of phenyl rings with heterocyclic rings | Modulate electronic properties and introduce new interaction points | Could improve selectivity and potency |

| Altering the substitution pattern on the N-phenyl ring | Optimize interactions with specific pockets in the binding site | Can significantly impact binding affinity |

Investigation of Binding Site Specificity and Promiscuity

Chalcones are known to be promiscuous ligands, meaning they can bind to multiple biological targets. nih.gov This can be both an advantage (polypharmacology) and a disadvantage (off-target effects). Investigating the binding site specificity of this compound would be crucial for its development as a therapeutic agent.

This can be achieved through a combination of computational and experimental approaches:

Target Fishing/Inverse Docking: Using the compound as a query to screen against a large database of protein structures to identify potential binding partners.

Differential Scanning Fluorimetry (DSF): An experimental technique to assess the binding of the compound to a panel of purified proteins.

Activity-Based Protein Profiling (ABPP): A chemical proteomics approach to identify the cellular targets of a compound.

Understanding the factors that govern its binding specificity will be essential for predicting its pharmacological profile and potential side effects. The unique substitution pattern of this compound may confer a degree of selectivity not seen in simpler chalcones.

Chemical Derivatization and Structural Modification Strategies for N 4 Benzoylphenyl 3 Phenylacrylamide Analogs

Strategic Functionalization of Aromatic Rings (Benzoyl and Phenyl Moieties)

The two phenyl rings are primary targets for functionalization to explore structure-activity relationships. The introduction of various substituents can profoundly influence the molecule's properties.

The synthesis of related chalcone (B49325) structures often involves the Claisen-Schmidt condensation, which reacts a substituted benzaldehyde (B42025) with an acetophenone. researchgate.netscispace.comunair.ac.id This allows for the systematic introduction of a wide array of functional groups onto what will become the 3-phenyl ring of the final acrylamide (B121943) analog. Common modifications include the incorporation of electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, halogens) at various positions (ortho, meta, para) on the phenyl ring. These substitutions can alter the electronic distribution across the molecule and introduce new points for hydrogen bonding or other molecular interactions. researchgate.netresearchgate.net

Similarly, the benzoylphenyl moiety can be modified. Late-stage functionalization techniques, such as photoredox and nickel dual-catalyzed reactions, enable direct C-H bond functionalization, allowing for the addition of aryl or acyl groups to the phenyl rings in the final stages of synthesis. rsc.org

Table 1: Examples of Aromatic Ring Functionalization

| Modification Site | Substituent Group | Potential Chemical Impact |

|---|---|---|

| 3-Phenyl Ring | Methoxy (-OCH₃) | Increases electron density; potential for H-bond acceptance. |

| 3-Phenyl Ring | Nitro (-NO₂) | Decreases electron density; potential for H-bond acceptance. |

| 3-Phenyl Ring | Chloro (-Cl) | Increases lipophilicity; alters electronic profile. |

| 4-Benzoylphenyl Ring | Hydroxyl (-OH) | Increases polarity; potential for H-bond donation/acceptance. |

Modifications of the Acrylamide Linker

The acrylamide linker is a critical component, contributing to the molecule's geometry and reactivity. Modifications to this linker can impact conformational flexibility and introduce new chemical functionalities.

The α,β-unsaturated system of the acrylamide is a Michael acceptor, making it susceptible to the 1,4-conjugate addition of nucleophiles like thiols. nih.govresearchgate.net This reactivity can be exploited to attach other molecular fragments. The intrinsic reactivity of the acrylamide can be tuned by placing substituents at the α- or β-positions, though this often reduces reactivity. nih.gov

Furthermore, the amide bond itself can be altered. While challenging to modify without affecting the core structure, alternative synthetic approaches can replace the amide with other linking groups, fundamentally changing the linker's properties. nih.gov The double bond can also be a target for reactions such as dihydroxylation or ozonolysis to create significantly different analogs. unito.it

Table 2: Modifications of the Acrylamide Linker

| Modification Type | Description | Potential Chemical Impact |

|---|---|---|

| Michael Addition | Addition of a nucleophile (e.g., R-SH) to the β-carbon. nih.gov | Forms a new covalent bond, allowing for conjugation. |

| α-Substitution | Addition of a group (e.g., cyano) to the α-carbon. mdpi.com | Alters the electronic properties and geometry of the linker. |

| β-Substitution | Addition of a group to the β-carbon. | Influences the reactivity of the Michael acceptor. nih.gov |

Introduction of Heterocyclic Substituents

For instance, analogs can be synthesized where the 3-phenyl group is replaced by a furan, pyridine, or thiazole (B1198619) ring. researchgate.netmdpi.comnih.gov The synthesis of such analogs can be achieved by using the corresponding heterocyclic aldehyde (e.g., furan-2-carbaldehyde) in place of benzaldehyde during the initial condensation reaction.

Table 3: Examples of Heterocyclic Ring Introduction

| Original Moiety | Heterocyclic Replacement | Potential Chemical Impact |

|---|---|---|

| 3-Phenyl | Furan | Introduces an oxygen heteroatom; alters ring electronics and polarity. mdpi.com |

| 3-Phenyl | Pyridine | Introduces a nitrogen heteroatom; can act as H-bond acceptor and may introduce basicity. researchgate.net |

| 3-Phenyl | Thiazole | Introduces nitrogen and sulfur; offers different vectors for substitution and interaction. nih.gov |

Bioisosteric Replacements and Their Chemical Impact

Bioisosterism involves substituting a part of a molecule with a chemically different group that maintains a similar biological function. acs.orgdrughunter.com This strategy is often used to overcome issues related to poor physicochemical properties or metabolism associated with phenyl rings. acs.orgrsc.org

Non-classical, saturated bioisosteres are particularly valuable as phenyl ring mimics. These three-dimensional structures can improve solubility and metabolic stability by reducing the molecule's planarity and lipophilicity. tandfonline.comnih.gov

Bicyclo[1.1.1]pentane (BCP): This compact, rigid structure effectively mimics a para-substituted phenyl ring. Its linear geometry allows it to span a similar distance to a phenyl ring while introducing sp³ character, which often enhances solubility. nih.gov

Cubane: This highly rigid, cage-like structure can also serve as a phenyl mimic. Its unique geometry can orient substituents in well-defined vectors. tandfonline.com

Bridged Piperidines: These saturated heterocyclic systems can act as phenyl replacements, leading to significant improvements in properties like solubility and lipophilicity. rsc.orgnih.gov

Replacing either the 3-phenyl or the phenyl ring of the benzoylphenyl moiety with one of these bioisosteres could yield analogs with superior drug-like properties. acs.org

Table 4: Phenyl Ring Bioisosteric Replacements

| Bioisostere | Description | Potential Chemical Impact |

|---|---|---|

| Bicyclo[1.1.1]pentane (BCP) | A rigid, non-aromatic cage that mimics the geometry of a 1,4-disubstituted phenyl ring. nih.gov | Increases saturation and solubility; improves metabolic stability. |

| Cubane | A highly symmetric and rigid cage compound. tandfonline.com | Provides a unique 3D scaffold; can alter binding orientation. |

Synthesis of Conformationally Restricted Analogs

N-(4-benzoylphenyl)-3-phenylacrylamide is a flexible molecule with multiple rotatable bonds. This flexibility allows it to adopt numerous conformations, only one of which may be the bioactive one. Synthesizing conformationally restricted analogs, where this flexibility is reduced, can "lock" the molecule into a more active conformation, potentially increasing its potency and selectivity.

This is typically achieved by introducing new rings that bridge different parts of the molecule. For example:

An intramolecular cyclization could connect the two phenyl rings, creating a large, rigid macrocyclic structure.

The acrylamide linker could be incorporated into a new ring system, fixing the orientation of the phenyl groups relative to each other.

Introducing bulky substituents adjacent to rotatable bonds can create steric hindrance that limits free rotation.

These strategies reduce the entropic penalty upon binding to a target and provide valuable insights into the bioactive conformation of the molecule.

Development of Advanced Synthetic Routes for Derivatization

The efficient synthesis of a diverse library of analogs requires robust and versatile synthetic methods. While the Claisen-Schmidt condensation is a classical and widely used method for constructing the chalcone core, other advanced strategies offer greater flexibility and control. scispace.comunair.ac.idresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. ekb.eg A Heck reaction could be used to couple an aryl halide with an acrylamide, while a Suzuki reaction could form one of the bi-aryl bonds in the benzoylphenyl moiety.

Wittig Reaction: This reaction provides a reliable method for forming the double bond of the acrylamide linker by reacting a phosphorus ylide with an aldehyde. ekb.eg

Friedel-Crafts Acylation: This classic reaction can be used to attach the benzoyl group to the N-phenylacrylamide core. unito.itekb.eg

Organocatalysis: Modern organocatalytic methods can enable novel transformations. For example, a Lewis base can mediate a polar aryl migration to synthesize α-aryl acrylamides, a structure that is difficult to access via traditional methods. nih.gov

These advanced routes, often amenable to combinatorial chemistry and high-throughput synthesis, facilitate the rapid exploration of the chemical space around the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic Insights

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical tool for monitoring the progress of the synthesis of N-(4-benzoylphenyl)-3-phenylacrylamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of elemental compositions. nih.gov This capability is essential for confirming the formation of the desired product and identifying any intermediates or byproducts in the reaction mixture without the need for certified reference materials. nih.govwaters.com

The synthesis of this compound can be tracked in near real-time by analyzing aliquots from the reaction vessel. By obtaining the exact mass of the components, chemists can watch the signals for the starting materials decrease while the signal corresponding to the product's exact mass increases, confirming the reaction's progression and completion. waters.com

An advanced HRMS technique known as Parallel Reaction Monitoring (PRM) offers even greater specificity and selectivity. mdpi.comresearchgate.net In PRM, a precursor ion (in this case, the molecular ion of this compound) is isolated and fragmented. Instead of monitoring only a few fragment ions, the high-resolution mass analyzer detects all product ions simultaneously. mdpi.comresearchgate.netnih.gov This generates a high-resolution, full MS/MS spectrum that serves as a detailed fingerprint, providing exceptional confidence in the identification and quantification of the target compound. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for Reaction Monitoring

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Role in Synthesis |

| 4-Aminobenzophenone | C₁₃H₁₁NO | 197.08406 | Reactant |

| 3-Phenylacryloyl chloride | C₉H₇ClO | 166.01854 | Reactant |

| This compound | C₂₂H₁₇NO₂ | 327.12593 | Product |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique requires a single, high-quality crystal of this compound. nih.gov The analysis of how the crystal diffracts X-rays allows for the calculation of exact bond lengths, bond angles, and torsion angles within the molecule. eurjchem.com

For this compound, crystallographic analysis would reveal the planarity of the phenyl rings and the acrylamide (B121943) group, as well as the conformation around the amide bond. Furthermore, it provides invaluable information about the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. eurjchem.comresearchgate.net This packing is governed by intermolecular forces such as hydrogen bonds (e.g., between the amide N-H group of one molecule and the benzoyl C=O group of a neighboring molecule), C-H···O interactions, and π-π stacking interactions between the aromatic rings. eurjchem.comresearchgate.netnih.gov These interactions are crucial for the stability of the crystal structure. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for an Acrylamide Derivative

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic researchgate.netresearchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or Pbca nih.govresearchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 14.3 Å, b = 7.4 Å, c = 34.2 Å researchgate.net |

| N-H···O Hydrogen Bond | A key intermolecular interaction stabilizing the structure. | Distance typically 2.6 - 2.9 Å researchgate.netresearchgate.net |

| C=O Bond Length | The length of the carbonyl double bonds. | ~1.22 Å researchgate.net |

| C-N Bond Length | The length of the amide C-N bond. | ~1.35 Å |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in both solution and the solid state. researchgate.netnih.gov

In solution, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complex molecule like this compound, advanced two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent protons, such as those on the vinyl group and within the phenyl rings. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, definitively linking each proton to its attached carbon. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the entire molecular framework, for instance, by connecting the benzoyl carbonyl carbon to protons on its adjacent phenyl ring or linking the amide proton to carbons in both the benzoylphenyl and acrylamide moieties. ipb.pt

For solid-state characterization, Solid-State NMR (SSNMR) , particularly using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), provides structural information when single crystals are unavailable or to probe the structure of bulk material. researchgate.netnih.gov SSNMR can distinguish between different polymorphs (crystal forms) and provide insight into the molecular conformation and packing in the solid phase, complementing data from X-ray crystallography. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties

| Moiety | Atom | Predicted Chemical Shift (ppm) | 2D NMR Correlation (HMBC) |

| Amide | N-H | ~10.0 | Correlates to Amide C=O, carbons of both aromatic rings |

| Amide | C=O | ~165 | Correlates to N-H, vinyl C-H |

| Benzophenone (B1666685) | C=O | ~195 | Correlates to protons on adjacent phenyl rings |

| Vinyl | α-CH | ~6.5 | Correlates to Amide C=O, β-CH |

| Vinyl | β-CH | ~7.7 | Correlates to Phenyl ring, α-CH |

| Aromatic | C-H | 7.2 - 8.0 | Intra-ring and inter-ring correlations |

Note: Values are predictions based on typical ranges for these functional groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in this compound. nih.govresearchgate.net The two techniques are complementary, as some molecular vibrations may be strong in IR and weak in Raman, or vice versa.

The analysis of the vibrational spectra allows for the confirmation of key structural features:

N-H Stretch: A characteristic band, typically in the range of 3300-3500 cm⁻¹, confirms the presence of the amide N-H group. Its exact position can indicate the extent of hydrogen bonding; a lower frequency suggests stronger H-bonding. nih.gov

C=O Stretches: The molecule has two distinct carbonyl groups. The benzophenone C=O stretch is expected around 1660 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a slightly higher frequency, around 1680-1700 cm⁻¹. nih.gov Conjugation and hydrogen bonding can shift these values.

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is found around 1550 cm⁻¹ and is a strong indicator of the secondary amide linkage.

C=C Stretches: Vibrations from the aromatic rings and the acryloyl C=C double bond appear in the 1450-1600 cm⁻¹ region.

By comparing experimental spectra to those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of nearly all vibrational modes can be achieved, providing a high degree of confidence in the structural assessment. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3300-3500 (Medium, Sharp) | Weak |

| Aromatic C-H | Stretch | 3000-3100 (Variable) | Strong |

| Benzophenone C=O | Stretch | ~1660 (Strong) | Medium |

| Amide C=O | Stretch (Amide I) | ~1680 (Strong) | Medium |

| Aromatic C=C | Stretch | 1450-1600 (Variable) | Strong |

| Amide N-H | Bend (Amide II) | ~1550 (Strong) | Weak |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. elte.hutaylorfrancis.com The spectrum arises from electrons being promoted from a ground state to a higher energy excited state. libretexts.org

This compound possesses an extensive system of conjugated π-electrons spanning the two phenyl rings, the benzoyl carbonyl group, and the acrylamide moiety. This conjugation is responsible for its characteristic UV absorption profile. The primary electronic transitions observed are:

π → π* transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. elte.hulibretexts.org The extended conjugation in the molecule lowers the energy gap for this transition, shifting the absorption to longer wavelengths (a bathochromic shift).

n → π* transitions: These are lower-intensity absorptions that can occur due to the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* anti-bonding orbital. elte.huuzh.ch These bands often appear as shoulders on the more intense π → π* peaks.

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the UV-Vis spectrum. They are highly sensitive to the molecular structure and the extent of conjugation, making UV-Vis spectroscopy a valuable tool for confirming the integrity of the chromophore system. elte.huresearchgate.net

Table 5: Electronic Transitions and Expected Absorption Maxima (λmax)

| Chromophore System | Electronic Transition | Expected λmax Region (nm) | Intensity |

| Phenyl Rings | π → π | ~250 - 270 | High |

| Benzophenone Moiety | π → π | ~260 | High |

| Benzophenone Moiety | n → π | ~330 - 350 | Low |

| Phenylacrylamide Moiety | π → π | ~280 - 300 | High |

| Full Conjugated System | π → π* | > 300 | High |

Note: Values are illustrative and depend on the solvent and precise molecular conformation.

Future Research Perspectives and Emerging Methodologies

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds like N-(4-benzoylphenyl)-3-phenylacrylamide. youtube.com These computational tools can navigate the vastness of chemical space, which is estimated to contain between 10^60 and 10^80 conceivable structures, to identify molecules with desired properties. youtube.com

Generative AI models, for instance, can design new molecular structures from scratch and, as a byproduct, provide a potential synthetic recipe, ensuring that the generated molecules are synthetically accessible. youtube.com This approach aligns the model's "thinking" with the practical capabilities of chemists and robotic synthesis platforms. youtube.com For the discovery of N-aryl acrylamide (B121943) derivatives, ML algorithms can be trained on existing datasets to predict physicochemical properties, biological activities, or reaction outcomes. nih.govmdpi.comnih.gov Automated ML platforms can build and compare numerous predictive models to identify the most effective ones for a specific task, such as predicting the activity of aryl hydrocarbon receptor activators. mdpi.comnih.gov

A key aspect of this integration is the use of AI for computer-aided retrosynthetic analysis. youtube.com By learning from millions of published chemical reactions, AI can propose synthetic pathways for complex target molecules by working backward from the final structure to commercially available starting materials. youtube.com This process involves defining chemical transformations as general patterns or rules, and training policy networks to select and apply these rules effectively, navigating the exponentially large search tree of possible reaction steps. youtube.com

The synergy between generative AI and automated on-chip synthesis has already demonstrated success in de novo drug design. researchgate.net In one study, a deep learning model was trained to generate novel liver X receptor (LXR) agonists, which were then synthesized using a microfluidics platform. researchgate.net This automated design-make-test-analyze cycle significantly accelerates the discovery process. researchgate.net

Table 1: Applications of AI/ML in Chemical Discovery Relevant to this compound

| AI/ML Application | Description | Potential Impact on Research |

| Generative Molecular Design | Algorithms create novel molecular structures with desired properties, often providing a synthetic route. youtube.com | Design of new this compound derivatives with tailored electronic or biological properties. |

| Retrosynthesis Prediction | AI proposes step-by-step recipes to synthesize complex molecules from simple precursors. youtube.com | Accelerates the development of efficient and novel synthesis routes for the target compound and its analogues. |

| Property Prediction (QSAR) | Machine learning models predict the activity and properties of molecules based on their structure. mdpi.comnih.gov | Rapidly screen virtual libraries of derivatives for potential applications, prioritizing experimental work. |

| Reaction Optimization | AI can analyze experimental data to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). | Reduces the time and resources needed to develop high-yielding synthetic protocols. |

| Automated Discovery Cycles | Integration of AI design with robotic on-chip synthesis and high-throughput screening. researchgate.net | Enables rapid iteration through the design-make-test-analyze loop for faster discovery of new functional molecules. |

Development of Novel Catalytic Systems for this compound Synthesis

The synthesis of the amide bond in this compound is a critical step that is continuously being improved through the development of innovative catalytic systems. Traditional methods often require harsh conditions or stoichiometric activating agents, but modern catalysis focuses on milder, more efficient, and sustainable alternatives. nih.gov

Visible-light photoredox catalysis has emerged as a powerful strategy for amide synthesis, enabling radical-involved reactions under mild conditions. nih.gov This approach can be used for cross-dehydrogenative coupling (CDC) reactions or for the decarboxylative coupling of potassium oxalate (B1200264) monoamides with aryl halides, facilitated by a dual photoredox and palladium catalytic system. nih.gov Another avenue is the use of metal-catalyzed cross-coupling reactions between esters and amines, with palladium-based catalysts showing promise for forming aryl amides under relatively mild conditions. mdpi.com

Enzymatic catalysis offers a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines with excellent yields and conversions, often in environmentally benign solvents and without the need for extensive purification. nih.gov

Furthermore, the development of novel heterogeneous catalysts is a key area of research. These catalysts, such as a magnetic Fe3O4@CPTMO-phenylalanine-Ni nanocatalyst, offer advantages like easy separation from the reaction mixture and reusability, which is crucial for industrial applications and green chemistry. nih.gov Other systems, like copper-manganese (B8546573) spinel oxides, have been shown to catalyze amide synthesis through a radical-based mechanism. mdpi.com

Table 2: Emerging Catalytic Systems for Amide Synthesis

| Catalytic System | Description | Key Advantages | Relevant Precursors |

| Visible-Light Photoredox Catalysis | Uses light energy to drive amide formation via radical intermediates. nih.gov | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Aryl halides, carboxylic acids, alcohols, amines. nih.gov |

| Palladium-Based Cross-Coupling | Catalyzes the reaction between esters and amines to form amides. mdpi.com | Different reactivity profile, potential for milder conditions. | Phenyl esters, anilines. mdpi.com |

| Enzymatic Catalysis (e.g., Lipase) | Biocatalysts like CALB facilitate direct amidation. nih.gov | High selectivity, green solvent compatibility, minimal purification needed. | Carboxylic acids, primary and secondary amines. nih.gov |

| Heterogeneous Nanocatalysts | Solid-phase catalysts (e.g., magnetic nanoparticles) that are easily recoverable. nih.gov | Reusability, simplified workup, process stability. | Phenylhydrazine, 1,3-dicarbonyl compounds (for related heterocycles). nih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with catalytic sites used for oxidative coupling. researchgate.net | High efficiency, recyclability, operates at room temperature. | Alcohols, amines. researchgate.net |

Exploration of Chemical Reactivity under Extreme Conditions

Investigating the behavior of this compound under extreme conditions, such as high pressure, high temperature, or ionizing radiation, can reveal novel reaction pathways and material properties. Such conditions can overcome large activation barriers, leading to products that are inaccessible through conventional thermal methods.

Hydrothermal synthesis, which involves reactions in water at high temperatures and pressures (e.g., 250 °C and 40 bar), presents a non-mineral-catalyzed pathway for direct amide synthesis from carboxylic acids and amines. sci-hub.se This method has shown that amide formation is feasible and can be highly selective depending on the structure of the reactants, with yields up to 90% achieved in a matter of hours. sci-hub.se The reaction is believed to proceed through an amine acylation mechanism and is sensitive to pH. sci-hub.se

High-pressure and high-temperature reactions have been used to study the transformations of related functional groups like nitriles and amides, indicating the potential for unique reactivity patterns for this compound under such duress. acs.org

Ionizing radiation, such as gamma (γ) or electron-beam (EB) irradiation, is another powerful technique for initiating radical reactions and inducing polymerization or cross-linking without the need for chemical initiators. mdpi.com This method allows for precise control over the reaction by adjusting the radiation dose and can be used to synthesize hydrogels from acrylamide monomers. mdpi.com Exposing this compound to such conditions could lead to the formation of novel polymers or materials with unique network structures.

Uncovering Unconventional Reaction Pathways and Transformations

Beyond standard synthetic routes, research is focusing on unconventional pathways to both form and functionalize this compound and its structural motifs. These novel transformations can provide access to complex molecular architectures from simple starting materials.

One area of interest is the alternative pathways for acrylamide formation itself, which are relevant in food chemistry but offer mechanistic insights for synthetic chemistry. Besides the main route involving asparagine, acrylamide can be formed via the "acrolein pathway," where acrolein is oxidized to acrylic acid and then reacts with ammonia. nih.gov Understanding these minor pathways can inspire new synthetic strategies. nih.govbio-conferences.org

For N-arylacrylamides, photocatalysis is enabling novel cyclization reactions. For example, a metal-free photoredox-catalyzed cyclization of N-aryl acrylamides has been developed to produce valuable oxindole (B195798) derivatives. researchgate.net Another method uses tetralone as a photosensitizer to mediate the cyclization of N-arylacrylamides into 3,4-dihydroquinolinones via an energy transfer process and a 1,3-hydrogen shift. nih.gov Light-mediated dearomative cycloadditions are also being explored, using an iridium photocatalyst in combination with a binaphthyl cocatalyst to achieve [2+2] cycloadditions on related systems, transforming flat aromatic units into complex 3D frameworks. acs.org

The Baylis-Hillman reaction offers another route to functionalize acrylamide derivatives. This reaction can couple acrylamides with aldehydes to create multifunctional adducts, although conditions must be optimized to avoid competing side reactions. researchgate.net

High-Throughput Screening of Synthetic Conditions

To accelerate the discovery of optimal synthetic routes for this compound, high-throughput screening (HTS) and high-throughput experimentation (HTE) are becoming indispensable tools. nih.gov These technologies use miniaturized and automated platforms to rapidly test a large number of reaction conditions in parallel, dramatically reducing the time and resources required for optimization. nih.gov

HTS can be used to screen variables such as catalysts, solvents, bases, temperatures, and reactant ratios to quickly identify the ideal conditions for a specific transformation. researchgate.netresearchgate.net For instance, in developing a photoinduced cross-coupling reaction, 432 reactions were conducted using an HTS strategy to find the optimal parameters. acs.org

Acoustic dispensing technology allows for the synthesis of compound libraries in a highly miniaturized format (e.g., 1536-well plates) on a nanomole scale. nih.gov This enables "on-the-fly" synthesis combined with in situ screening, where unpurified reaction mixtures can be directly analyzed for desired properties or activity. nih.gov This combination of automated synthesis and rapid screening creates a powerful workflow for accelerating the discovery of new reactions and functional molecules. nih.govnih.gov

Table 3: Parameters for High-Throughput Screening of Amide Synthesis

| Parameter | Variables to Screen | Rationale |

| Catalyst | Different metals (Pd, Cu, Ni), ligands, photocatalysts, enzymes. mdpi.comnih.gov | The catalyst is key to reaction efficiency, selectivity, and mechanism. |

| Solvent | Polar aprotic (DMF, DMSO), polar protic (Ethanol), non-polar (Toluene), green solvents (CPME). nih.govresearchgate.net | Solvent choice affects solubility, reaction rate, and stability of intermediates. |

| Base/Additive | Organic bases (DIPEA, DBU), inorganic bases (K2CO3), additives (molecular sieves). researchgate.nettifr.res.in | A base is often required to neutralize acid byproducts or activate reactants. tifr.res.in |

| Temperature | -20 °C to 150 °C. mdpi.comresearchgate.net | Temperature influences reaction kinetics and the formation of side products. |

| Concentration | 0.05 M to 2.0 M. | Can affect reaction order and the rate of bimolecular vs. unimolecular pathways. |

| Reactant Stoichiometry | Varying the equivalent ratios of amine, acid chloride/ester, and catalyst. nih.gov | Optimizing stoichiometry is crucial for maximizing yield and minimizing waste. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.